![molecular formula C13H10OS B118918 9,10-Dihidro-4H-benzo[4,5]ciclohepta[1,2-b]tiofen-4-ona CAS No. 1622-55-5](/img/structure/B118918.png)

9,10-Dihidro-4H-benzo[4,5]ciclohepta[1,2-b]tiofen-4-ona

Descripción general

Descripción

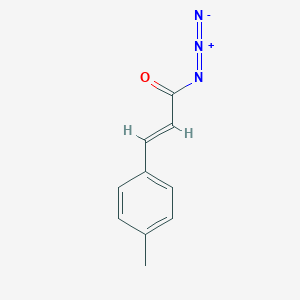

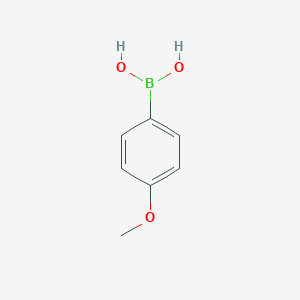

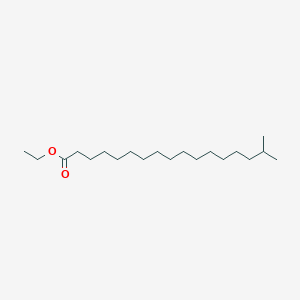

9,10-Dihydro-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one is a chemical compound with the molecular formula C₁₃H₁₀OS . It is a brown semi-solid substance .

Synthesis Analysis

The synthesis of 9,10-dihydro-4H-benzo[4,5]cyclohepta[1,2-b]thiophene-4-one has been described in two different routes . The first route observed the formation of Cannizzaro reaction products . The second route utilized Wittig-Horner reaction conditions to obtain the title compound in good yield .Molecular Structure Analysis

The molecular structure of 9,10-Dihydro-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one can be represented by the InChI string: InChI=1S/C13H10OS/c14-13-10-4-2-1-3-9(10)5-6-12-11(13)7-8-15-12/h1-4,7-8H,5-6H2 . The compound has a molecular weight of 214.28 g/mol .Chemical Reactions Analysis

The compound is a crucial drug intermediate and its synthesis involves the application of Wittig-Horner reaction .Physical And Chemical Properties Analysis

The compound is slightly soluble in chloroform and methanol . It is stored in a -20°C freezer, under an inert atmosphere .Aplicaciones Científicas De Investigación

Electrónica orgánica

9,10-Dihidro-4H-benzo[4,5]ciclohepta[1,2-b]tiofen-4-ona, también conocido como DHTT, es un material semiconductor orgánico prometedor. Presenta excelentes propiedades de transporte electrónico y altas capacidades de absorción óptica . Esto lo hace adecuado para su uso en:

Química medicinal

DHTT sirve como un intermedio farmacológico crucial. La estructura del compuesto permite la aplicación de la reacción de Wittig-Horner, que es útil en la síntesis de varios productos farmacéuticos . Sus posibles aplicaciones en medicina incluyen:

Técnicas de síntesis avanzadas

El compuesto se utiliza en técnicas de síntesis orgánica avanzadas, como:

Mecanismo De Acción

Target of Action

Similar tricyclic compounds have been known to exhibit psychopharmacological and antihistamine properties .

Mode of Action

It’s worth noting that similar tricyclic compounds have been reported to interact with histamine h1 receptors .

Biochemical Pathways

Similar tricyclic compounds have been known to stabilize mast cells, which play a crucial role in allergic reactions .

Result of Action

Similar tricyclic compounds have been reported to have various types of biological actions like analgesic, anti-inflammatory, anti-asthmatic, and antidepressants .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 9,10-Dihydro-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one. It is a yellow crystal or powder with a strong irritating odor . It is stable in air and insoluble in water at room temperature . It gradually decomposes under light .

Análisis Bioquímico

Biochemical Properties

9,10-Dihydro-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many substances. The nature of these interactions often involves the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .

Cellular Effects

The effects of 9,10-Dihydro-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . Additionally, it can alter the expression of genes involved in oxidative stress response, thereby impacting cellular metabolism and homeostasis .

Molecular Mechanism

At the molecular level, 9,10-Dihydro-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites. For instance, it has been found to inhibit the activity of certain kinases, leading to changes in phosphorylation states of various proteins . This compound can also influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 9,10-Dihydro-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade upon prolonged exposure to light and air . Long-term studies have shown that it can have sustained effects on cellular function, including prolonged activation or inhibition of specific signaling pathways .

Dosage Effects in Animal Models

The effects of 9,10-Dihydro-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one vary with different dosages in animal models. At low doses, it may have minimal or beneficial effects, such as enhancing certain metabolic pathways. At high doses, it can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical response without causing toxicity .

Metabolic Pathways

9,10-Dihydro-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s and glutathione S-transferases, which are crucial for its metabolism and detoxification . These interactions can affect metabolic flux and alter the levels of various metabolites within the cell .

Transport and Distribution

The transport and distribution of 9,10-Dihydro-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one within cells and tissues are mediated by specific transporters and binding proteins. It can be actively transported into cells via membrane transporters and can bind to intracellular proteins, affecting its localization and accumulation . This distribution is crucial for its biochemical activity and effects on cellular function .

Subcellular Localization

The subcellular localization of 9,10-Dihydro-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one is essential for its activity. It can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism .

Propiedades

IUPAC Name |

6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,10,12-pentaen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10OS/c14-13-10-4-2-1-3-9(10)5-6-12-11(13)7-8-15-12/h1-4,7-8H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAGBUENUSNSSFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CS2)C(=O)C3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80354311 | |

| Record name | 9,10-Dihydro-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80354311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1622-55-5 | |

| Record name | 9,10-Dihydro-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1622-55-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9,10-Dihydro-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80354311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4H-Benzo[4,5]cyclohepta[1,2-b]thiophen-4-one, 9,10-dihydro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.537 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

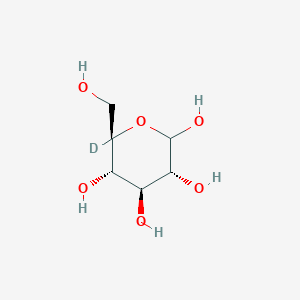

![D-[1,2-13C2]glucose](/img/structure/B118848.png)

![(2R,3R)-2,3-Dihydroxy-4-oxo-4-[(propan-2-yl)oxy]butanoic acid](/img/structure/B118870.png)